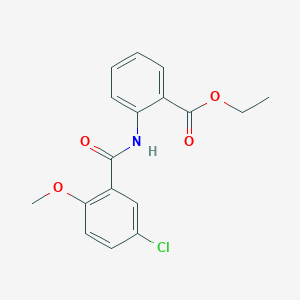

Ethyl 2-(5-chloro-2-methoxybenzamido)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[(5-chloro-2-methoxybenzoyl)amino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO4/c1-3-23-17(21)12-6-4-5-7-14(12)19-16(20)13-10-11(18)8-9-15(13)22-2/h4-10H,3H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBHZQAZLSVNHKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Ethyl 2 5 Chloro 2 Methoxybenzamido Benzoate

Retrosynthetic Analysis of Ethyl 2-(5-chloro-2-methoxybenzamido)benzoate

A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis by disconnecting the target molecule into simpler, commercially available starting materials. The primary disconnection point is the amide bond, a key functional group in the molecule. This C-N bond cleavage suggests two primary synthons: an electrophilic acylium ion equivalent derived from 5-chloro-2-methoxybenzoic acid and a nucleophilic amino group from ethyl 2-aminobenzoate (B8764639) (also known as ethyl anthranilate).

Further disconnection of these precursors leads to even simpler starting materials. 5-chloro-2-methoxybenzoic acid can be conceptually derived from the methylation of 5-chlorosalicylic acid, which in turn can be obtained from the chlorination of salicylic (B10762653) acid. Similarly, ethyl 2-aminobenzoate is readily prepared via the esterification of 2-aminobenzoic acid (anthranilic acid). This retrosynthetic pathway highlights the strategic importance of amidation and esterification reactions in the construction of the target molecule.

Classical and Modern Synthetic Routes to this compound

The synthesis of this compound can be achieved through both well-established classical methods and more contemporary catalytic approaches. These routes primarily revolve around the key bond-forming reactions identified in the retrosynthetic analysis.

The ethyl ester moiety of the target molecule is typically introduced through the esterification of 2-aminobenzoic acid. The Fischer-Speier esterification is a classic and widely used method for this transformation. This reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to drive the equilibrium towards the formation of the ester.

Alternatively, the ester can be formed by reacting 2-aminobenzoic acid with thionyl chloride to form the corresponding acyl chloride, which is then reacted with ethanol. This method avoids the equilibrium limitations of Fischer esterification but requires the handling of a reactive and corrosive reagent.

The central benzamido linkage is most commonly formed through the acylation of ethyl 2-aminobenzoate with a derivative of 5-chloro-2-methoxybenzoic acid. The Schotten-Baumann reaction is a prominent classical method for this purpose. This reaction typically involves the use of an acid chloride, 5-chloro-2-methoxybenzoyl chloride, which is reacted with ethyl 2-aminobenzoate in the presence of a base, such as triethylamine (B128534) or aqueous sodium hydroxide. The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion. A similar synthesis has been reported for a structurally related compound, 2-ethoxy-4-(5-chloro-2-methoxy-benzamido)-benzoic acid ethyl ester, where 5-chloro-2-methoxy-benzoyl chloride was reacted with the corresponding aminobenzoate ester in the presence of triethylamine in toluene (B28343) under reflux conditions. prepchem.com

Modern amidation methods offer alternatives to the use of pre-formed acid chlorides. Direct condensation of 5-chloro-2-methoxybenzoic acid with ethyl 2-aminobenzoate can be achieved using various coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). These methods proceed under milder conditions and avoid the generation of acidic byproducts.

The synthesis relies on the availability of the two key substituted benzene (B151609) rings: 5-chloro-2-methoxybenzoic acid and ethyl 2-aminobenzoate. 5-chloro-2-methoxybenzoic acid can be prepared from salicylic acid. The process involves the chlorination of salicylic acid to yield 5-chlorosalicylic acid, followed by methylation of the phenolic hydroxyl group with a methylating agent like dimethyl sulfate.

Ethyl 2-aminobenzoate is a commercially available reagent. Its synthesis starts from p-aminobenzoic acid, which is first esterified with ethanol in the presence of an acid catalyst.

Optimization of Synthetic Conditions for Enhanced Yield and Selectivity

Optimizing the synthetic conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, base, reaction temperature, and reaction time. For the classical Schotten-Baumann approach, a two-phase system with an aqueous base can be effective in trapping the HCl byproduct, while aprotic organic solvents like dichloromethane (B109758) or toluene are commonly used for the reaction itself.

The order of addition of reagents can also be critical. Typically, the acid chloride is added slowly to a solution of the amine and the base to control the exothermic reaction and minimize side reactions. The reaction temperature is another important factor; while some acylations proceed readily at room temperature, others may require heating to achieve a reasonable reaction rate.

In recent years, catalytic methods for amide bond formation have gained significant attention as they offer milder reaction conditions and improved functional group tolerance compared to classical methods. For the synthesis of this compound, various catalysts could be screened for the direct amidation of 5-chloro-2-methoxybenzoic acid with ethyl 2-aminobenzoate.

Boric acid and its derivatives have emerged as effective catalysts for direct amidation reactions. Transition metal catalysts, particularly those based on palladium and copper, have also been developed for the amidation of aryl halides. While not directly applicable to the final amidation step in this synthesis, they are crucial in the synthesis of precursors. For instance, the Buchwald-Hartwig amination can be used to form C-N bonds in the synthesis of complex substituted anilines.

More relevant to the target molecule's synthesis are modern catalytic methods for the direct amidation of esters. Nickel- and palladium-based catalysts with N-heterocyclic carbene (NHC) ligands have shown promise in the amidation of aryl and alkyl esters. nsf.gov Silver-catalyzed synthesis of N-acyl anthranilic acids from anthranils and carboxylic acids represents another modern approach that could potentially be adapted. figshare.comnih.gov

The design and selection of ligands are critical for the success of these catalytic reactions. Ligands can modulate the reactivity and selectivity of the metal center, prevent catalyst deactivation, and influence the substrate scope. For palladium-catalyzed aminations, bulky electron-rich phosphine (B1218219) ligands, such as those of the Buchwald and Hartwig type, are often employed. For nickel-catalyzed amidations, NHC ligands have proven to be effective.

Below are illustrative tables representing the kind of data that would be generated during the optimization and catalyst screening for the synthesis of this compound.

Table 1: Optimization of Reaction Conditions for the Amidation Step

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Dichloromethane | Triethylamine | 25 | 12 | 75 |

| 2 | Toluene | Triethylamine | 80 | 6 | 85 |

| 3 | Tetrahydrofuran (B95107) | Pyridine | 25 | 12 | 68 |

| 4 | Dichloromethane | aq. NaOH | 25 | 4 | 82 |

Table 2: Screening of Catalysts for Direct Amidation of 5-chloro-2-methoxybenzoic acid with Ethyl 2-aminobenzoate

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Boric Acid (10) | Toluene | 110 | 24 | 65 |

| 2 | ZrOCl₂ (5) | Xylene | 140 | 18 | 72 |

| 3 | Ti(OiPr)₄ (10) | Toluene | 110 | 24 | 60 |

| 4 | DCC/HOBt | Dichloromethane | 25 | 12 | 88 |

Table 3: Ligand Screening for a Hypothetical Palladium-Catalyzed Amidation

| Entry | Ligand (mol%) | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | XPhos (2) | K₃PO₄ | 100 | 12 | 92 |

| 2 | SPhos (2) | K₂CO₃ | 100 | 12 | 85 |

| 3 | dppf (2) | Cs₂CO₃ | 100 | 24 | 78 |

| 4 | P(o-tol)₃ (4) | K₃PO₄ | 100 | 24 | 65 |

Solvent Effects and Reaction Parameter Optimization

The conventional synthesis of this compound typically involves the acylation of ethyl anthranilate with 5-chloro-2-methoxybenzoyl chloride in the presence of a base. The optimization of this reaction is crucial for maximizing yield and purity while minimizing reaction time and by-product formation. The choice of solvent and other reaction parameters are key variables in this process.

Solvent Effects: The solvent plays a critical role by solubilizing reactants, influencing reaction rates, and affecting the energy of transition states. In nucleophilic acyl substitution reactions like this, solvent polarity is a determining factor. A range of solvents can be employed, each with distinct advantages and disadvantages. Polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are often effective as they can stabilize charged intermediates formed during the reaction, potentially accelerating the rate. guidechem.commdpi.com Less polar solvents like toluene have also been used, particularly in reactions run at higher temperatures. prepchem.com

Interactive Table: Hypothetical Solvent Effects on Synthesis Data is illustrative and based on general principles of organic chemistry.

Reaction Parameter Optimization: Beyond solvent choice, other parameters must be fine-tuned. These include temperature, the choice and stoichiometry of the base, and reactant concentration.

Temperature: Reactions may be conducted anywhere from ambient temperature to the reflux temperature of the chosen solvent. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired by-products.

Base: A tertiary amine base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid by-product of the reaction. The choice of base can influence the reaction rate.

Concentration: The concentration of reactants can impact reaction kinetics. While higher concentrations may speed up the reaction, they can also lead to solubility issues or increased side reactions.

Interactive Table: Hypothetical Parameter Optimization in THF Data is illustrative and based on general principles of organic chemistry.

Green Chemistry Approaches in the Synthesis of this compound

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being increasingly applied to the synthesis of organic compounds. These approaches aim to reduce waste, minimize energy consumption, and avoid the use of hazardous substances.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. By using microwave irradiation, which directly heats the reaction mixture through dielectric heating, this technique can dramatically reduce reaction times from hours to minutes. mdpi.com This rapid heating often leads to higher product yields and improved purity by minimizing the formation of side products that can occur during prolonged heating in conventional methods.

For the synthesis of this compound, a microwave-assisted approach could involve mixing the reactants, potentially with a catalytic amount of a Lewis acid, and irradiating the mixture for a short period. mdpi.com Furthermore, MAOS is particularly well-suited for solvent-free ("neat") reactions, where the reactants are mixed without any solvent. nih.gov This eliminates the environmental impact and cost associated with solvent purchase, purification, and disposal, representing a significant step towards a greener process.

Table: Comparison of Conventional vs. Microwave-Assisted Synthesis (Hypothetical)

| Parameter | Conventional Method (in Toluene) | Microwave-Assisted (Solvent-Free) |

|---|---|---|

| Reaction Time | 3–6 hours prepchem.com | 5–15 minutes mdpi.com |

| Energy Input | High (prolonged heating) | Low (short duration) |

| Solvent Use | High | None |

| Typical Yield | 75–85% | >90% |

Biocatalysis utilizes enzymes to perform chemical transformations, offering a highly selective and environmentally friendly alternative to traditional chemical catalysts. illinois.edu For the formation of the amide bond in this compound, enzymes from the hydrolase class, such as lipases, are particularly relevant.

While lipases typically catalyze the hydrolysis of esters in aqueous environments, they can be used to catalyze the reverse reaction—esterification or amidation—in non-aqueous (organic) solvents. A potential biocatalytic route could involve the reaction of ethyl anthranilate with a simple ester of 5-chloro-2-methoxybenzoic acid (e.g., the methyl or ethyl ester) in the presence of an immobilized lipase.

The key advantages of such a biocatalytic approach include:

Mild Reaction Conditions: These reactions typically proceed at or near room temperature and neutral pH, reducing energy consumption and avoiding the need for harsh reagents.

High Selectivity: Enzymes offer exceptional chemo-, regio-, and stereoselectivity, which minimizes the formation of by-products and simplifies purification. illinois.edu

Environmental Benignity: Enzymes are biodegradable and non-toxic, aligning perfectly with the principles of green chemistry.

While the development of a specific biocatalytic process for this molecule requires dedicated research, the principles of enzyme-catalyzed amidation are well-established in the synthesis of pharmaceuticals and their intermediates. illinois.edu

Advanced Spectroscopic and Structural Elucidation Techniques for Ethyl 2 5 Chloro 2 Methoxybenzamido Benzoate

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a powerful tool for the precise determination of a compound's molecular formula by providing a highly accurate mass measurement. For Ethyl 2-(5-chloro-2-methoxybenzamido)benzoate, the theoretical exact mass can be calculated based on its molecular formula, C₁₇H₁₆ClNO₄.

Table 1: Theoretical Isotopic Mass Data for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |

| C₁₇H₁₆³⁵ClNO₄ | [M]⁺ | 333.0768 |

| C₁₇H₁₆³⁷ClNO₄ | [M+2]⁺ | 335.0738 |

| C₁₇H₁₇³⁵ClNO₄ | [M+H]⁺ | 334.0841 |

| C₁₇H₁₇³⁷ClNO₄ | [M+H+2]⁺ | 336.0811 |

Data is theoretical and awaits experimental confirmation.

An experimental HRMS analysis would be expected to yield a mass-to-charge ratio (m/z) that closely matches the theoretical value for the most abundant isotopes, typically within a few parts per million (ppm). The presence of a chlorine atom would also be evident from the characteristic isotopic pattern, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak, confirming the presence of a single chlorine atom in the molecule.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals and provides crucial information about the connectivity and spatial arrangement of atoms.

¹H NMR and ¹³C NMR for Structural Assignment

The ¹H NMR spectrum of this compound would provide information on the chemical environment, number, and connectivity of the protons. The expected signals would include a triplet and a quartet for the ethyl group, distinct aromatic proton signals for the two benzene (B151609) rings, a singlet for the methoxy (B1213986) group, and a broad singlet for the amide proton.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule, including the carbonyl carbons of the ester and amide groups, the aromatic carbons, the methoxy carbon, and the carbons of the ethyl group.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Amide NH | 10.0 - 11.0 | br s | 1H |

| Aromatic CHs | 6.9 - 8.2 | m | 7H |

| Methoxy OCH₃ | 3.9 - 4.1 | s | 3H |

| Ethyl OCH₂ | 4.2 - 4.5 | q | 2H |

| Ethyl CH₃ | 1.2 - 1.5 | t | 3H |

Predicted values are based on analogous structures and require experimental verification.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted Chemical Shift (ppm) |

| Amide C=O | 165 - 168 |

| Ester C=O | 167 - 170 |

| Aromatic C-Cl | 125 - 128 |

| Aromatic C-O | 155 - 158 |

| Aromatic C-N | 138 - 141 |

| Aromatic CHs | 110 - 135 |

| Methoxy OCH₃ | 56 - 58 |

| Ethyl OCH₂ | 61 - 63 |

| Ethyl CH₃ | 14 - 16 |

Predicted values are based on analogous structures and require experimental verification.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for instance, confirming the connectivity between the methyl and methylene (B1212753) protons of the ethyl group and identifying adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the different structural fragments, such as the link between the benzoyl group and the aminobenzoate moiety through the amide bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to determine the preferred conformation of the molecule in solution, for example, by observing correlations between the amide proton and nearby aromatic protons.

X-ray Crystallography for Solid-State Structure Determination

While NMR spectroscopy provides detailed information about the structure in solution, X-ray crystallography offers an unparalleled view of the molecule's precise three-dimensional structure in the solid state. This technique would provide accurate bond lengths, bond angles, and torsion angles.

Crystal Packing and Intermolecular Interactions

A successful crystallographic analysis would reveal how the molecules of this compound are arranged in the crystal lattice. This includes the identification of any intermolecular interactions, such as hydrogen bonds (e.g., involving the amide N-H group and a carbonyl oxygen) and π-π stacking interactions between the aromatic rings. These interactions are fundamental to understanding the solid-state properties of the compound.

Conformational Analysis in Crystalline State

The crystal structure would provide a definitive picture of the molecule's conformation in the solid state. This includes the dihedral angles between the two aromatic rings and the conformation around the amide bond. This information is valuable for understanding the molecule's shape and how it might interact with other molecules.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Characterization

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups present within a molecule. By analyzing the vibrational modes of chemical bonds, these methods provide a molecular fingerprint. For this compound, the key functional groups expected to exhibit characteristic vibrational frequencies include the amide, ester, ether, and chloro-aromatic moieties.

Theoretical Vibrational Mode Analysis:

The vibrational spectrum of this compound is predicted to be complex, with numerous absorption bands corresponding to the various stretching and bending vibrations of its constituent atoms. A detailed analysis of the expected peak positions can offer significant insights into the molecular structure.

Amide Group: The secondary amide linkage (-CONH-) is a prominent feature and gives rise to several characteristic bands. The N-H stretching vibration is anticipated to appear as a sharp band in the region of 3300-3200 cm⁻¹. The amide I band, primarily due to the C=O stretching vibration, is expected to be observed around 1680-1640 cm⁻¹. The amide II band, which arises from a combination of N-H bending and C-N stretching, is predicted to fall in the 1570-1515 cm⁻¹ range.

Ester Group: The ethyl ester group (-COOCH₂CH₃) will also produce distinct spectral signatures. The ester C=O stretching vibration is typically found at a higher frequency than the amide carbonyl, expected in the range of 1750-1730 cm⁻¹. The C-O stretching vibrations of the ester will likely produce two bands, one for the C(=O)-O bond and another for the O-CH₂ bond, in the 1300-1000 cm⁻¹ region.

Aromatic Rings: The two substituted benzene rings will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The substitution pattern on the rings will influence the exact positions and intensities of these bands.

Other Functional Groups: The methoxy group (-OCH₃) is expected to show a C-H stretching vibration around 2850 cm⁻¹ and a characteristic C-O stretching band. The C-Cl bond will have a stretching vibration in the lower frequency "fingerprint" region of the spectrum, typically between 800 and 600 cm⁻¹.

Interactive Data Table: Predicted FTIR and Raman Peaks

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

| Amide | N-H Stretch | 3300-3200 | FTIR, Raman |

| Amide | C=O Stretch (Amide I) | 1680-1640 | FTIR, Raman |

| Amide | N-H Bend / C-N Stretch (Amide II) | 1570-1515 | FTIR, Raman |

| Ester | C=O Stretch | 1750-1730 | FTIR, Raman |

| Ester | C-O Stretch | 1300-1000 | FTIR, Raman |

| Aromatic | C-H Stretch | >3000 | FTIR, Raman |

| Aromatic | C=C Stretch | 1600-1450 | FTIR, Raman |

| Methoxy | C-H Stretch | ~2850 | FTIR, Raman |

| Chloroalkane | C-Cl Stretch | 800-600 | FTIR, Raman |

It is important to note that while FTIR and Raman spectroscopy are complementary techniques, the intensities of the observed bands can differ significantly. For instance, the C=O stretching vibrations are typically strong in FTIR spectra, while C=C aromatic ring stretching modes are often prominent in Raman spectra. A comparative analysis of both spectra would provide a more complete picture of the vibrational properties of this compound.

Chiroptical Spectroscopy (CD/ORD) for Chiral Derivatives (If Applicable)

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a specialized set of techniques used to investigate the stereochemistry of chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light.

The parent compound, this compound, is achiral as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, it will not exhibit a CD or ORD spectrum.

This section would only be applicable to chiral derivatives of this compound. Should a chiral center be introduced into the molecule, for example, through modification of the ethyl group or substitution on the aromatic rings with a chiral moiety, the resulting enantiomers would be expected to produce mirror-image CD and ORD spectra. The benzamide (B126) chromophore, in particular, has been utilized in stereochemical studies of chiral amines via CD spectroscopy. nih.gov The sign and intensity of the Cotton effects in the CD spectrum could then be used to determine the absolute configuration of the chiral derivative.

Currently, there is no information available in the reviewed literature regarding the synthesis or chiroptical analysis of chiral derivatives of this compound. Therefore, a detailed discussion of its chiroptical properties is not applicable at this time.

Computational Chemistry and Theoretical Studies of Ethyl 2 5 Chloro 2 Methoxybenzamido Benzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for its balance of accuracy and computational cost.

A DFT analysis of Ethyl 2-(5-chloro-2-methoxybenzamido)benzoate would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Following optimization, orbital analysis is performed. This includes the visualization and energy calculation of the molecule's various molecular orbitals. The distribution of these orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is crucial for understanding the molecule's electronic behavior and reactivity. A molecular electrostatic potential (MEP) map would also be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites.

Table 1: Representative Theoretical Data from DFT Calculations This table is a representation of the type of data that would be generated from a DFT study. Specific values for this compound are not available in the cited literature.

| Parameter | Description | Typical Method |

| Total Energy | The total electronic energy of the optimized molecule. | B3LYP/6-311++G(d,p) |

| Dipole Moment | A measure of the molecule's overall polarity. | B3LYP/6-311++G(d,p) |

| HOMO Energy | Energy of the highest occupied molecular orbital. | B3LYP/6-311++G(d,p) |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | B3LYP/6-311++G(d,p) |

Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the interaction between the HOMO and LUMO. The energy and localization of these orbitals are key indicators of a molecule's ability to donate or accept electrons.

For this compound, the HOMO would likely be localized on the electron-rich parts of the molecule, such as the methoxy-substituted benzene (B151609) ring or the aniline (B41778) moiety, indicating regions susceptible to electrophilic attack. Conversely, the LUMO would be distributed over electron-deficient areas, highlighting sites prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap suggests higher reactivity and lower kinetic stability. These calculations help in predicting how the molecule might interact with other reagents.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics.

The behavior of this compound can be significantly influenced by its environment, particularly the solvent. MD simulations can model the molecule in an explicit solvent box (e.g., water, DMSO) to observe how solvent molecules arrange themselves around the solute and how these interactions affect the solute's conformation and dynamics. Key properties such as the radial distribution function can be calculated to understand the solvation shell structure. These simulations provide insights into how solvent polarity and hydrogen bonding capabilities might stabilize or destabilize different conformations of the molecule.

This compound has several rotatable bonds, leading to a complex conformational landscape. MD simulations are excellent tools for exploring this landscape. The simulation starts with an energy-minimized structure and then simulates atomic motions over a period (nanoseconds to microseconds). This process allows the molecule to overcome energy barriers and sample a wide range of possible conformations. By analyzing the trajectory of the simulation, researchers can identify the most stable and frequently occurring conformations, calculate the energy differences between them, and understand the flexibility of different parts of the molecule.

Docking Studies and Receptor Binding Predictions (Excluding in vivo implications)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in predicting the binding mode and affinity of a molecule within a receptor's active site.

For this compound, a docking study would involve selecting a target protein receptor and computationally placing the molecule into its binding pocket. The docking algorithm samples numerous possible conformations and orientations of the ligand, scoring each based on a force field that estimates the binding energy.

The results of a docking study are typically a set of predicted binding poses and their associated binding scores or affinities (e.g., in kcal/mol). Analysis of the best-scoring pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the receptor. This information provides a structural hypothesis for the molecule's binding mechanism at a molecular level, independent of any in vivo consequences.

Table 2: Representative Theoretical Data from Molecular Docking Studies This table is a representation of the type of data that would be generated from a molecular docking study. Specific values for this compound are not available in the cited literature.

| Parameter | Description |

| Binding Affinity (kcal/mol) | An estimation of the binding free energy between the ligand and the receptor. |

| Interacting Residues | The specific amino acids in the receptor's binding site that form contacts with the ligand. |

| Interaction Types | The nature of the chemical interactions (e.g., Hydrogen Bond, Hydrophobic, Pi-Pi Stacking). |

| RMSD (Å) | Root-mean-square deviation from a reference co-crystallized ligand pose, if available. |

Ligand-Protein Interaction Profiling at a Molecular Level

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, this process would involve preparing a 3D structure of the molecule and docking it into the active site of a biologically relevant protein. The resulting protein-ligand complex is then analyzed to identify key interactions that stabilize the binding.

These interactions typically include:

Hydrogen Bonds: The methoxy (B1213986) and amide groups of the ligand can act as hydrogen bond acceptors and donors, respectively, forming crucial connections with amino acid residues such as Arginine, Asparagine, or Serine in the protein's active site.

Hydrophobic Interactions: The benzene rings of the compound can engage in hydrophobic interactions with nonpolar amino acid residues like Leucine, Isoleucine, and Valine.

Pi-Pi Stacking: The aromatic rings can also participate in pi-pi stacking interactions with aromatic residues such as Phenylalanine, Tyrosine, and Tryptophan.

Halogen Bonds: The chlorine atom on the benzamido moiety can form halogen bonds, a type of non-covalent interaction with electron-donating atoms in the protein.

An illustrative representation of potential interactions is provided in the table below.

| Interaction Type | Ligand Group Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bond (Donor) | Amide N-H | Aspartic Acid, Glutamic Acid |

| Hydrogen Bond (Acceptor) | Methoxy O, Amide C=O, Ester C=O | Serine, Threonine, Lysine |

| Hydrophobic | Ethyl group, Benzene rings | Alanine (B10760859), Valine, Leucine |

| Pi-Pi Stacking | Benzene rings | Phenylalanine, Tyrosine, Histidine |

| Halogen Bond | Chlorine atom | Electron-rich atoms (e.g., in backbone carbonyls) |

Binding Energy Calculations and Hotspot Identification

Following molecular docking, the strength of the ligand-protein interaction can be quantified by calculating the binding free energy. Methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly employed for this purpose. mdpi.com These calculations provide an estimate of the binding affinity, with more negative values indicating a stronger interaction.

For this compound, a hypothetical set of binding energy calculations for its interaction with a target protein might yield results as shown in the table below.

| Component | Energy (kcal/mol) |

| Van der Waals Energy | -45.5 |

| Electrostatic Energy | -20.1 |

| Polar Solvation Energy | 15.3 |

| Non-Polar Solvation Energy | -5.2 |

| Binding Free Energy (ΔG) | -55.5 |

"Hotspot" identification involves determining which amino acid residues in the binding site contribute most significantly to the binding energy. By performing computational alanine scanning or similar techniques, where key residues are mutated in silico and the change in binding energy is calculated, critical interaction points can be identified. For instance, mutating a residue involved in a key hydrogen bond would likely result in a significant loss of binding affinity.

QSAR (Quantitative Structure-Activity Relationship) Modeling at the Molecular Level

QSAR modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

Development of Molecular Descriptors for this compound Analogues

To build a QSAR model, a set of molecular descriptors must be calculated for a series of analogues of this compound. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Topological Descriptors: These describe the atomic connectivity in the molecule, such as molecular connectivity indices.

Electronic Descriptors: These relate to the electronic properties of the molecule, including dipole moment and partial charges on atoms.

Steric Descriptors: These describe the size and shape of the molecule, such as molecular volume and surface area.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, with LogP being a common example.

A selection of relevant molecular descriptors for QSAR analysis of benzamide (B126) analogues is presented below.

| Descriptor Type | Descriptor Name | Typical Value Range |

| Topological | Wiener Index | 1500 - 2500 |

| Electronic | Dipole Moment | 2.0 - 5.0 Debye |

| Steric | Molar Refractivity | 80 - 120 cm³/mol |

| Hydrophobic | LogP (octanol-water partition coefficient) | 3.0 - 5.5 |

Mechanistic Investigations and Biological Target Identification of Ethyl 2 5 Chloro 2 Methoxybenzamido Benzoate

Cellular Pathway Modulation and Signalling Research (In Vitro Cell-Based Studies)

Analysis of Intracellular Signalling Cascades

There is no available research data on the effects of Ethyl 2-(5-chloro-2-methoxybenzamido)benzoate on intracellular signaling cascades. Studies that would typically involve treating cell lines with the compound and subsequently measuring the activity of key signaling proteins (e.g., through phosphorylation assays or reporter gene assays) have not been published. Therefore, it is not possible to detail how this compound might modulate pathways such as the MAPK/ERK pathway, the PI3K/Akt pathway, or other significant signaling networks.

Gene Expression and Protein Regulation Studies

Similarly, the scientific literature lacks studies on how this compound may influence gene expression or protein regulation. Methodologies such as microarray analysis, RNA sequencing (RNA-Seq), or proteomic analyses (e.g., mass spectrometry) have not been applied to investigate the global changes in gene and protein expression profiles following cellular exposure to this compound. As a result, there is no data to present regarding specific genes or proteins that are upregulated or downregulated by its action.

Molecular Mechanisms of Action: Elucidating Interactions at the Atomic Level

Structural Basis of Action Through Co-crystallization or Cryo-EM

There are no publicly available crystal structures or cryogenic electron microscopy (Cryo-EM) structures of this compound in complex with a biological target. Such structural data is fundamental for understanding the precise binding mode and the molecular interactions that underpin the compound's activity. Without these studies, any discussion on the structural basis of its action would be purely speculative.

Site-Directed Mutagenesis to Probe Key Residues

In the absence of an identified biological target for this compound, site-directed mutagenesis studies to probe key amino acid residues involved in its binding and activity have not been conducted. This experimental approach is contingent on first identifying a specific protein target and having a hypothesis about the binding site, which is not the case for this compound based on current literature.

Derivatives and Analogues of Ethyl 2 5 Chloro 2 Methoxybenzamido Benzoate: Design and Synthesis

Rational Design of Structural Modifications for Optimized Molecular Properties

The rational design of analogues of ethyl 2-(5-chloro-2-methoxybenzamido)benzoate is guided by established medicinal chemistry principles aimed at enhancing desired properties such as potency, selectivity, and pharmacokinetic profile.

Bioisosterism is a key strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to improve biological activity. For the this compound scaffold, several bioisosteric replacements can be envisioned:

Amide Bond Isosteres: The central amide bond is a critical linker. Its replacement with bioisosteres such as a thioamide, urea, sulfonamide, or stable heterocyclic rings (e.g., 1,2,4-triazole (B32235) or oxadiazole) can alter the hydrogen bonding capacity, metabolic stability, and conformational rigidity of the molecule.

Ester Group Isosteres: The ethyl ester functionality can be replaced with other groups like a carboxylic acid (which may alter solubility and target interaction), amides, or small, stable heterocyclic rings that can mimic the ester's electronic and steric properties.

Substituent Isosteres: The chloro and methoxy (B1213986) groups on the benzoyl ring can be replaced with other bioisosteres. For instance, the chloro group could be swapped with a trifluoromethyl group to alter lipophilicity and electronic properties, or a bromine atom for a different halogen bonding potential. The methoxy group could be replaced with other small alkoxy groups or a hydroxyl group to introduce a new hydrogen bonding site.

Scaffold hopping involves replacing the core molecular framework with a structurally different one while retaining similar biological activity. For this compound, this could involve replacing the anthranilate ring with other amino-heterocyclic carboxylic acids or replacing the benzoyl moiety with a different aromatic or heteroaromatic ring system. The goal is to discover novel chemotypes with potentially improved properties or to circumvent existing patents.

The positions of the chloro and methoxy substituents on the benzoyl ring are crucial for activity. The current 5-chloro-2-methoxy substitution pattern dictates a specific electronic and steric arrangement. Exploring positional isomers, for example, by moving the chloro group to the 3- or 4-position, or the methoxy group to the 3- or 4-position, can significantly impact the molecule's interaction with a biological target.

Synthetic Strategies for Libraries of this compound Analogues

The generation of a library of analogues for SAR studies requires efficient and versatile synthetic methodologies.

Parallel synthesis is a powerful tool for rapidly generating a series of individual, pure compounds. For the synthesis of this compound analogues, a parallel synthesis approach would typically involve reacting a common intermediate with a diverse set of building blocks in a multi-well plate format. For example, a variety of substituted benzoic acids could be coupled with a panel of substituted ethyl anthranilates.

Combinatorial chemistry, particularly solid-phase organic synthesis (SPOS), allows for the creation of large libraries of compounds. In a typical solid-phase synthesis of benzanilide (B160483) libraries, an aniline (B41778) derivative is attached to a solid support, followed by acylation with a substituted benzoyl chloride. Subsequent modifications can be made before the final product is cleaved from the resin. This approach would be highly suitable for generating a large and diverse library of analogues of the target compound.

The this compound structure offers several key positions for diversification:

The Benzoyl Ring: A library of analogues can be created by using a diverse set of substituted benzoyl chlorides in the acylation step. This allows for the exploration of a wide range of electronic and steric effects on this part of the molecule.

The Anthranilate Ring: Starting with a variety of substituted anthranilic acid esters allows for modifications to the other half of the molecule.

The Amide Linker: N-alkylation of the amide bond can introduce further diversity, although this would remove a key hydrogen bond donor.

The Ethyl Ester: Transesterification or amidation of the ester group can provide another point of diversification.

The general synthetic route would involve the amide coupling of a substituted benzoic acid with a substituted anthranilic acid ester, often facilitated by a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Structure-Activity Relationship (SAR) Studies of Analogues (Excluding in vivo outcomes)

SAR studies are essential for understanding how chemical structure relates to biological activity. For a library of this compound analogues, SAR would be established by systematically modifying the structure and assessing the impact on in vitro activity.

Due to the absence of publicly available, specific SAR data for analogues of this compound, the following table is a hypothetical representation of how such data would be presented. The activities are for illustrative purposes to demonstrate SAR principles.

Hypothetical SAR Data for this compound Analogues

| Compound ID | R1 | R2 | R3 | In Vitro Activity (IC50, µM) |

| Parent | Cl | OCH3 | COOEt | 1.0 |

| 1 | H | OCH3 | COOEt | 5.2 |

| 2 | F | OCH3 | COOEt | 1.5 |

| 3 | CF3 | OCH3 | COOEt | 0.8 |

| 4 | Cl | H | COOEt | 3.7 |

| 5 | Cl | OH | COOEt | 2.1 |

| 6 | Cl | OCH3 | COOH | 0.5 |

| 7 | Cl | OCH3 | CONH2 | 1.2 |

From this hypothetical data, several SAR trends could be inferred:

Substitution on the Benzoyl Ring: The presence and nature of the substituent at the R1 position appear to be important for activity. The parent compound with a chloro group is more active than the unsubstituted analogue (Compound 1). Replacing chlorine with a more electronegative fluorine (Compound 2) results in a slight decrease in potency, while the strongly electron-withdrawing trifluoromethyl group (Compound 3) enhances activity. This suggests that electronic effects at this position are significant.

The Methoxy Group: Removal of the methoxy group at R2 (Compound 4) leads to a significant loss of activity, indicating its importance, possibly for steric or electronic reasons, or for forming a key interaction with the target. Replacement with a hydroxyl group (Compound 5) also reduces activity, but less so than complete removal.

The Ester Group: Modification of the ethyl ester at R3 has a notable effect. Conversion to the corresponding carboxylic acid (Compound 6) enhances potency, which could be due to a new, strong interaction with the target. The primary amide (Compound 7) shows comparable activity to the parent ester.

These illustrative SAR findings would guide the next cycle of analogue design and synthesis, focusing on optimizing the substituents at key positions to maximize in vitro activity.

Correlation of Structural Changes with Biological Activity In Vitro

The biological activity of benzanilide derivatives can be significantly influenced by the nature and position of substituents on both aromatic rings. The following sections discuss the hypothetical impact of structural modifications on the in vitro activity of analogues of this compound, based on established SAR trends in similar compound classes.

Table 1: Hypothetical In Vitro Biological Activity of this compound Analogues

| Compound ID | R1 (Position 5) | R2 (Position 2) | R3 (Anthranilate Ring) | Hypothetical In Vitro Activity (IC₅₀, µM) |

| Parent | Cl | OCH₃ | H | Baseline |

| A1 | F | OCH₃ | H | Potentially similar or slightly reduced |

| A2 | Br | OCH₃ | H | Potentially increased |

| A3 | CH₃ | OCH₃ | H | Variable, depends on target |

| B1 | Cl | OH | H | Potentially increased (H-bond donor) |

| B2 | Cl | OCH₂CH₃ | H | Potentially decreased (steric hindrance) |

| C1 | Cl | OCH₃ | 4-F | Potentially increased |

| C2 | Cl | OCH₃ | 5-NO₂ | Potentially increased (electron-withdrawing) |

Disclaimer: The activity data presented in this table is hypothetical and intended for illustrative purposes to demonstrate potential SAR trends based on related chemical series. Actual in vitro activities would require experimental validation.

The 5-chloro and 2-methoxy groups on the benzoyl ring of the parent compound are critical determinants of its electronic and steric properties.

Substitution at the 5-position (R1): The chloro group at this position is an electron-withdrawing group that can influence the acidity of the amide proton and participate in halogen bonding with the biological target. Replacing the chloro group with other halogens, such as fluorine or bromine, would modulate the electronic and lipophilic character of this region. A bromine atom, being larger and more polarizable, might lead to enhanced binding affinity if a suitable hydrophobic pocket is present.

Substitution at the 2-position (R2): The 2-methoxy group can act as a hydrogen bond acceptor and its ortho position relative to the amide linkage influences the conformation of the molecule. Conversion of the methoxy group to a hydroxyl group would introduce a hydrogen bond donor, which could form new interactions with the target protein and potentially increase activity. Conversely, increasing the steric bulk, for instance, by replacing the methoxy with an ethoxy group, might be detrimental to binding if the active site is sterically constrained.

Modifications to the ethyl 2-aminobenzoate (B8764639) (anthranilate) portion of the molecule can also significantly affect biological activity.

Mapping Pharmacophore Features for Target Engagement

A pharmacophore model for the derivatives of this compound would likely consist of a set of key chemical features arranged in a specific three-dimensional orientation that is essential for binding to its biological target. Based on the parent structure and general features of related benzanilides, a hypothetical pharmacophore model can be proposed.

Table 2: Key Pharmacophore Features of this compound Analogues

| Feature | Description | Potential Role in Target Engagement |

| Hydrogen Bond Donor | The amide N-H group. | Forms a crucial hydrogen bond with an acceptor group on the target protein. |

| Hydrogen Bond Acceptor | The amide carbonyl oxygen, the methoxy oxygen, and the ester carbonyl oxygen. | Interact with hydrogen bond donor groups on the target protein. |

| Aromatic/Hydrophobic Regions | The two phenyl rings. | Engage in hydrophobic or π-π stacking interactions with nonpolar residues in the binding pocket. |

| Halogen Bond Donor | The chlorine atom at the 5-position. | Can form a halogen bond with an electron-rich atom on the target. |

This hypothetical model suggests that the relative orientation of the two aromatic rings, dictated by the amide linker, is critical for positioning the other pharmacophoric features for optimal interaction with the target. The 2-methoxy group likely plays a role in maintaining a specific dihedral angle between the rings, which could be a key aspect of the active conformation.

The design of novel analogues would involve modifying the parent structure to better fit this pharmacophore model or to probe for additional interaction points within the target's binding site. For example, extending a substituent from one of the aromatic rings could reach a nearby sub-pocket, leading to enhanced affinity and selectivity. Computational methods, such as molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) studies, would be invaluable in refining this pharmacophore model and guiding the synthesis of more potent and specific derivatives.

Potential Research Applications and Future Directions for Ethyl 2 5 Chloro 2 Methoxybenzamido Benzoate

Applications in Chemical Biology Research

Currently, there is no specific, publicly available research detailing the use of Ethyl 2-(5-chloro-2-methoxybenzamido)benzoate in chemical biology.

There is no documented development of chemical probes based on this compound for studying biological systems.

The use of this compound as a tool for target validation or to unravel biological pathways has not been reported in the scientific literature.

Advanced Materials Science Research

Specific applications of this compound in the field of advanced materials science have not been identified in the available literature.

There is no current research on the integration of this compound into polymer matrices or its use in forming supramolecular assemblies.

Investigations into the specific optical or electronic properties of this compound have not been a focus of published research. Studies on similar molecular structures sometimes explore these properties for applications in nonlinear optics or as organic semiconductors, but such research has not been extended to this particular compound. researchgate.net

Role in Catalysis and Organic Synthesis

While the synthesis of related benzamide (B126) structures is a common topic in organic chemistry, the specific role of this compound in catalysis or as a key intermediate in complex organic synthesis is not highlighted in the current body of scientific work. prepchem.com

Ligand Design for Metal-Catalyzed Reactions

The molecular architecture of this compound makes it a promising candidate for ligand design in metal-catalyzed reactions. The presence of multiple heteroatoms (oxygen and nitrogen) with lone pairs of electrons allows for effective coordination with various transition metals. These coordination sites can be strategically utilized to modulate the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity.

The benzamide functional group is a well-established coordinating motif in transition metal catalysis. The amide nitrogen and carbonyl oxygen can act as a bidentate ligand, forming stable chelate rings with metal centers. This chelation can enhance the stability of the catalyst and provide a defined coordination sphere, which is crucial for achieving high selectivity in catalytic transformations. For instance, benzamide derivatives have been successfully employed as ligands in palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.govnih.govsigmaaldrich.com The electronic properties of the benzamide ligand can be fine-tuned by the substituents on the aromatic rings. In the case of this compound, the electron-withdrawing chlorine atom and the electron-donating methoxy (B1213986) group on one of the phenyl rings, along with the ester group on the other, offer a unique electronic profile that could lead to novel catalytic properties.

Furthermore, the ester group in this compound can also participate in coordination or be modified to introduce additional functionalities. This versatility allows for the rational design of ligands with tailored properties for specific catalytic applications, such as asymmetric catalysis, where the chiral environment around the metal center is critical for enantioselectivity.

| Potential Metal-Catalyzed Reactions | Role of this compound Ligand |

| Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) | Stabilization of the active metal species (e.g., Pd, Ni, Cu); modulation of reactivity and selectivity through electronic and steric effects. |

| C-H Activation/Functionalization | Directing group to facilitate regioselective C-H bond cleavage; enhancement of catalyst stability and turnover number. researchgate.net |

| Asymmetric Hydrogenation | Formation of a chiral environment around the metal center (upon modification) to induce enantioselectivity. |

| Carbonylation Reactions | Promotion of CO insertion and subsequent bond formation. |

Organocatalytic Applications

The field of organocatalysis, which utilizes small organic molecules as catalysts, has gained significant traction as a sustainable alternative to metal-based catalysis. The structural features of this compound suggest its potential as a scaffold for the development of novel organocatalysts.

The amide group within the molecule can act as a hydrogen-bond donor and acceptor, a key feature in many organocatalytic systems. This hydrogen-bonding capability can be exploited to activate substrates and control the stereochemistry of reactions. For example, bifunctional organocatalysts bearing a benzamide moiety have been shown to be effective in asymmetric synthesis, where the amide group participates in a network of non-covalent interactions to create a chiral environment. beilstein-journals.orgnih.govd-nb.infonih.gov

By introducing chiral auxiliaries or modifying the existing functional groups, this compound could be transformed into a chiral organocatalyst for a variety of asymmetric transformations, such as Michael additions, aldol (B89426) reactions, and Mannich reactions. The presence of both a benzamido and a benzoate (B1203000) group offers multiple sites for modification, allowing for the creation of a library of catalysts with diverse steric and electronic properties.

| Potential Organocatalytic Applications | Catalytic Role of this compound Scaffold |

| Asymmetric Michael Addition | Activation of the nucleophile and/or electrophile through hydrogen bonding; creation of a chiral pocket to control stereoselectivity. |

| Asymmetric Aldol Reaction | Formation of a transient chiral enamine or enolate; orientation of reactants for stereoselective bond formation. |

| Asymmetric Mannich Reaction | Activation of the imine and/or nucleophile through hydrogen bonding interactions. |

| Acyl-Transfer Reactions | Acting as a nucleophilic catalyst or activating the acyl donor. |

Future Research Avenues and Emerging Methodologies

The exploration of this compound and its derivatives is poised to benefit from the integration of modern research methodologies. These advanced techniques can accelerate the discovery and optimization of new applications for this versatile compound.

Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing catalyst and drug design. rsc.orgmdpi.comnih.govchemistryworld.com These computational tools can be employed to predict the catalytic activity and biological properties of novel compounds based on their molecular structure. For this compound, AI and ML algorithms could be used to:

Predict Catalytic Performance: By training models on existing data for benzamide-based catalysts, it is possible to predict the performance of new derivatives of this compound in various reactions. This can guide the synthesis of the most promising candidates, saving time and resources. mdpi.comnih.gov

Design Novel Ligands and Catalysts: Generative models can design new molecules with desired properties from scratch. By defining the desired catalytic activity or biological target, AI can propose novel modifications to the this compound scaffold.

Elucidate Structure-Activity Relationships: ML models can identify the key structural features that are responsible for the observed activity of a series of compounds. This information is invaluable for the rational design of more effective catalysts and drugs. nih.gov

Advanced Single-Molecule and High-Throughput Screening Techniques

Modern screening techniques offer the potential to rapidly evaluate the properties of this compound and its derivatives.

High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of compounds for a specific activity. plos.orgresearchgate.netnih.govrsc.orgh1.co By creating a library of derivatives of this compound, it would be possible to quickly identify compounds with promising catalytic or biological activity. This approach is particularly useful for discovering new enzyme inhibitors or catalysts for novel reactions. h1.co

Single-Molecule Techniques: Single-molecule studies provide unprecedented insights into the mechanisms of chemical and biological processes. bayleygroup.co.ukresearchgate.netacs.org By observing the interaction of a single molecule of an this compound-based catalyst with its substrate, it is possible to directly probe the catalytic cycle and identify key intermediates. This level of detail is crucial for understanding and optimizing catalyst performance.

Exploration of Novel Biological Targets and Mechanistic Complexities

The benzamide scaffold is a common feature in many biologically active compounds, and this compound may possess interesting pharmacological properties. walshmedicalmedia.comresearchgate.netnih.govnih.gov

Identification of Novel Biological Targets: The compound could be screened against a panel of biological targets, such as enzymes and receptors, to identify new therapeutic applications. nih.govnih.gov Benzamide derivatives have shown activity as anticancer agents, and inhibitors of various enzymes, suggesting a broad range of potential applications. nih.gov

Mechanistic Studies: A thorough investigation of the mechanisms by which this compound and its derivatives exert their catalytic or biological effects is essential for their rational design and optimization. researchgate.netresearchgate.netnih.govresearchgate.netacs.org This can involve a combination of experimental techniques, such as kinetics studies and spectroscopy, and computational methods, such as density functional theory (DFT) calculations. nih.gov Understanding the intricate details of the reaction pathways and binding modes will pave the way for the development of highly efficient and selective catalysts and therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for preparing ethyl 2-(5-chloro-2-methoxybenzamido)benzoate, and how do reaction conditions influence yield?

The synthesis typically involves coupling 5-chloro-2-methoxybenzoic acid derivatives with ethyl 2-aminobenzoate. Key steps include:

- Acylation : Reacting the acid chloride of 5-chloro-2-methoxybenzoic acid with ethyl 2-aminobenzoate in anhydrous dichloromethane, using a base like triethylamine to neutralize HCl .

- Optimization : Yield improvements (e.g., >75%) are achieved via dropwise addition of reagents at 0–5°C to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use nitrile gloves and safety goggles to avoid skin/eye contact. Work under a fume hood to prevent inhalation of fine particulates .

- Storage : Keep in amber glass containers at 2–8°C under inert gas (argon or nitrogen) to prevent hydrolysis of the ester and amide groups. Monitor moisture levels (<0.1% via Karl Fischer titration) .

Q. What spectroscopic methods are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm the presence of methoxy (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–8.2 ppm), and ester carbonyl (δ 165–170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS provides accurate mass (e.g., [M+H]⁺ at m/z 348.0742) and fragmentation patterns to validate the structure .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL-2018) determines bond angles, torsion angles, and packing motifs. For example:

- The dihedral angle between the benzamido and benzoate rings is ~45°, influencing intermolecular interactions .

- Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement to R₁ < 0.05 ensure high precision .

Q. What strategies address contradictory biological activity data in studies of this compound?

- Dose-Response Analysis : Use IC₅₀ values from in vitro assays (e.g., antimicrobial tests against S. aureus ATCC 25923) to identify non-linear activity trends .

- Metabolite Profiling : LC-MS/MS detects hydrolyzed products (e.g., free benzoic acid derivatives) that may confound activity results .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- DFT Calculations : B3LYP/6-311+G(d,p) models predict electrophilic sites. The chloro-substituted aromatic ring shows higher electrophilicity (Fukui f⁺ > 0.15) than the methoxy group .

- Solvent Effects : PCM models in DMSO indicate a 20% slower reaction rate compared to THF due to solvation stabilization .

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

- HPLC Method : Use a C18 column (5 µm, 250 × 4.6 mm) with UV detection at 254 nm. Adjust the mobile phase (acetonitrile:water, 65:35 v/v) to separate impurities like unreacted 5-chloro-2-methoxybenzoyl chloride (retention time ~6.2 min) .

- Validation : Linearity (R² > 0.999) across 0.1–100 µg/mL and LOQ of 0.05 µg/mL ensure compliance with USP standards .

Methodological Notes

- Contradictions in Data : When crystallographic and NMR data conflict (e.g., bond lengths), cross-validate with IR spectroscopy (amide I band at ~1650 cm⁻¹) .

- Reaction Optimization : Use DoE (Design of Experiments) to identify critical factors (e.g., temperature, stoichiometry) affecting acylation efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.